molecular formula C16H20O B12209835 Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- CAS No. 88653-51-4

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl-

Cat. No.: B12209835
CAS No.: 88653-51-4
M. Wt: 228.33 g/mol
InChI Key: LELUKLYBNHDOGA-UHFFFAOYSA-N
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Description

. It is a bicyclic ketone with a distinctive aromatic odor. This compound is widely used in various applications, including medicinal, industrial, and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- can be synthesized through several methods. One common synthetic route involves the oxidation of borneol or isoborneol using oxidizing agents such as chromic acid or sodium hypochlorite . The reaction typically occurs under mild conditions and yields camphor as the primary product.

Industrial Production Methods

In industrial settings, camphor is produced through the steam distillation of the wood and bark of the camphor tree (Cinnamomum camphora). The crude camphor is then purified through sublimation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Nitric acid, chromic acid, sodium hypochlorite.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorine, bromine.

Major Products Formed

    Oxidation: Camphoric acid.

    Reduction: Borneol, isoborneol.

    Substitution: Halogenated camphor derivatives.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- involves its interaction with various molecular targets and pathways. In biological systems, camphor acts as an agonist of transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1 . Activation of these channels leads to the sensation of cooling and analgesic effects. Additionally, camphor’s anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- can be compared with other similar compounds, such as:

These compounds share structural similarities with camphor but differ in their chemical reactivity and specific applications.

Properties

CAS No.

88653-51-4

Molecular Formula

C16H20O

Molecular Weight

228.33 g/mol

IUPAC Name

1,7,7-trimethyl-4-phenylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C16H20O/c1-14(2)15(3)9-10-16(14,11-13(15)17)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3

InChI Key

LELUKLYBNHDOGA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(CC2=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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